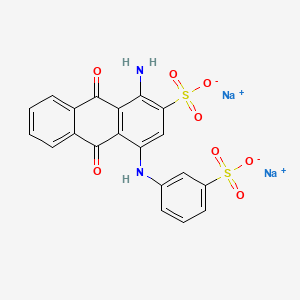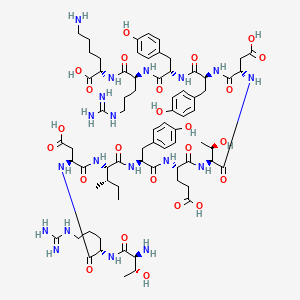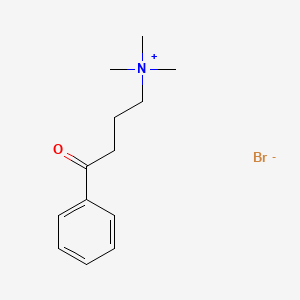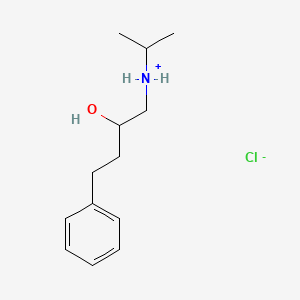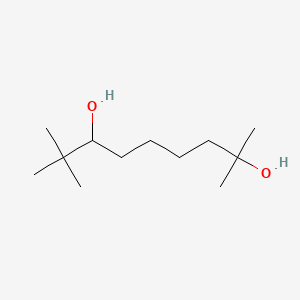
2,8,8-Trimethylnonane-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,8-Trimethylnonane-2,7-diol is an organic compound with the molecular formula C12H26O2. It consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes three methyl groups attached to a nonane backbone, making it a diol due to the presence of two hydroxyl groups.
Vorbereitungsmethoden
The synthesis of 2,8,8-Trimethylnonane-2,7-diol can be achieved through various synthetic routes. One common method involves the reaction of pivaldehyde with acetone in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2,8,8-Trimethylnonane-2,7-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol may lead to the formation of corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,8,8-Trimethylnonane-2,7-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of metabolic pathways and enzyme interactions. In medicine, this compound could be explored for its potential therapeutic properties, although specific applications are still under investigation. Industrially, it may be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2,8,8-Trimethylnonane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions . These interactions can affect biological processes, such as enzyme activity and signal transduction pathways, although detailed mechanisms are still being studied.
Vergleich Mit ähnlichen Verbindungen
2,8,8-Trimethylnonane-2,7-diol can be compared with other similar compounds, such as 2,5,8-trimethylnonane and 2,8,8-trimethyl-2,7-nonanediol . These compounds share similar structural features but differ in the position and number of methyl groups and hydroxyl groups. The unique arrangement of these groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
57512-45-5 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2,8,8-trimethylnonane-2,7-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)10(13)8-6-7-9-12(4,5)14/h10,13-14H,6-9H2,1-5H3 |
InChI-Schlüssel |
AMNHLQWCSMTIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCCCC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


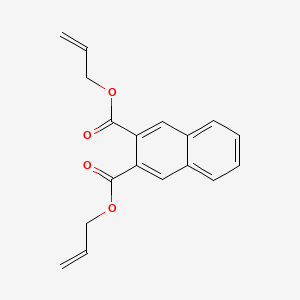
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
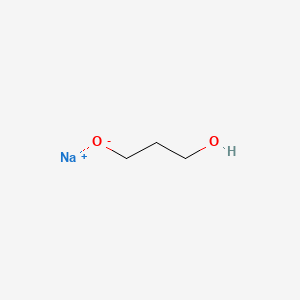
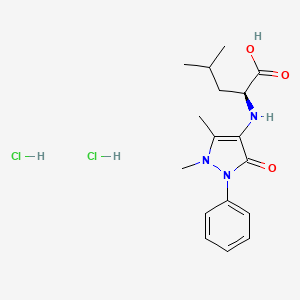
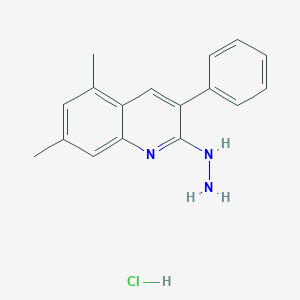
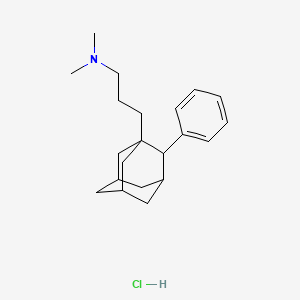
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

